Coumarinic acid is a phenolic compound derived from coumarin, characterized by a double bond between carbons and a hydroxyl group. It belongs to a class of compounds known as coumarins, which are widely studied for their biological activities. Coumarinic acid is primarily classified into two isomers: o-coumarinic acid and p-coumarinic acid, depending on the position of the hydroxyl group relative to the double bond in the benzene ring.
Coumarinic acid can be synthesized from coumarin through various chemical processes, particularly hydrolysis. Coumarin itself is found in several plants and is often used in perfumery and flavoring. The classification of coumarinic acid falls under the broader category of phenolic acids, which are known for their antioxidant properties and potential health benefits.
The synthesis typically involves dissolving coumarin in a sodium hydroxide solution within a controlled environment (e.g., PARR reactor). Following the reaction, the mixture is cooled, and hydrochloric acid is added to precipitate coumarinic acid, which can then be purified through solid-liquid extraction methods such as Soxhlet extraction .
Coumarinic acid features a molecular structure characterized by a benzene ring fused to a pyrone ring. The structure can be represented as follows:
The presence of a hydroxyl group (-OH) on the benzene ring classifies it as a phenolic compound, contributing to its reactivity and biological properties.
Coumarinic acid participates in various chemical reactions due to its reactive functional groups. Key reactions include:
The reactions are typically facilitated under acidic or basic conditions, depending on the desired product. For example, esterification reactions may require an acidic catalyst, while oxidation reactions could use oxidizing agents like potassium permanganate or chromium trioxide.
The mechanism of action for coumarinic acid involves its interaction with biological systems, primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress within cells, which is significant for preventing cellular damage.
Research indicates that coumarinic acid exhibits anti-inflammatory and antimicrobial activities, making it a candidate for therapeutic applications. Its mechanism may involve modulation of signaling pathways related to inflammation and immune response.
Relevant analyses indicate that coumarinic acid's stability and reactivity make it suitable for various applications in synthetic chemistry and pharmacology.
Coumarinic acid has several applications in scientific research:
Additionally, ongoing research aims to explore its role in drug development and as a natural preservative in food products due to its bioactive properties .
Coumarinic acid (C₉H₈O₃; IUPAC name: (2Z)-3-(2-hydroxyphenyl)prop-2-enoic acid) features a carboxylic acid group conjugated to an ortho-hydroxylated phenyl ring via an unsaturated alkene bond in the cis (Z) configuration. This arrangement facilitates intramolecular lactonization to form coumarin (2H-chromen-2-one), a reaction driven by light exposure or enzymatic activity [3] [6]. The isomeric landscape includes:
p-Coumaric acid: Para-hydroxylated precursor for lignin and flavonoids
Molecular orbital interactions: The ortho-hydroxy group in coumarinic acid enables intramolecular hydrogen bonding with the carboxylic acid, stabilizing the cis-configuration and facilitating lactonization. In contrast, p-coumaric acid adopts a planar trans configuration ideal for radical coupling in lignin polymerization [8].
Table 1: Structural and Physicochemical Properties of Coumarinic Acid and Isomers
Property | Coumarinic Acid | o-Coumaric Acid | p-Coumaric Acid |
---|---|---|---|
IUPAC Name | (2Z)-3-(2-hydroxyphenyl)prop-2-enoic acid | (2E)-3-(2-hydroxyphenyl)prop-2-enoic acid | (2E)-3-(4-hydroxyphenyl)prop-2-enoic acid |
Configuration | cis (Z) | trans (E) | trans (E) |
Molecular Weight (g/mol) | 164.16 | 164.16 | 164.16 |
LogP | 1.83 | 1.90 | 1.46 |
Lactonization | Spontaneous | Not spontaneous | Not spontaneous |
UV λₘₐₓ (nm) | 278 | 286 | 310 |
The term "coumarin" originates from "coumarou," the French vernacular name for the tonka bean (Dipteryx odorata), from which Vogel first isolated the compound in 1820. Initially mistaken for benzoic acid, French pharmacologist Nicholas Jean Baptiste Gaston Guibourt correctly identified it as a novel compound in 1823, naming it "coumarine" [4] [9]. The acid form was subsequently characterized during studies of cinnamic acid derivatives in the mid-19th century.
Key milestones include:
Nomenclature evolved with the recognition of isomeric forms:
Coumarinic acid occurs transiently in plant tissues due to its rapid lactonization to coumarin. Its glycosylated storage form, melilotoside (o-β-D-glucosylcoumarinic acid), accumulates in Fabaceae species like sweet clover (Melilotus alba) and woodruff (Galium odoratum). Upon tissue damage, β-glucosidases hydrolyze melilotoside, releasing coumarinic acid, which spontaneously lactonizes to coumarin [1] [6].
Plant Sources and Biosynthesis
Table 2: Plant Sources Rich in Coumarinic Acid Derivatives
Plant Species | Family | Tissue | Primary Compound | Concentration |
---|---|---|---|---|
Melilotus albus | Fabaceae | Leaves | Melilotoside | 1.2–3.5% dry weight |
Dipteryx odorata | Fabaceae | Seeds | Coumarin | 1–3% |
Galium odoratum | Rubiaceae | Aerial parts | Coumarin | 0.8–1.6% |
Hierochloe odorata | Poaceae | Leaves | Coumarin | 0.3–0.9% |
Justicia pectoralis | Acanthaceae | Leaves | Coumarin glycosides | 0.4–1.1% |
Microbial Roles
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